molecular formula C15H14BrClN2O3 B251589 5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide

5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide

Cat. No. B251589
M. Wt: 385.64 g/mol
InChI Key: IPIQQTWBUMLHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different aspects of biological systems.

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide involves the inhibition of HDAC6. HDAC6 is responsible for deacetylating various proteins, which leads to their degradation. Inhibition of HDAC6 by 5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide leads to the accumulation of acetylated proteins, which can have various physiological effects.
Biochemical and Physiological Effects:
5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the invasiveness of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide in lab experiments is its potent inhibition of HDAC6, which makes it a valuable tool for studying the role of HDAC6 in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide. One direction is to investigate its potential therapeutic effects in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its effects on other cellular processes and pathways. Additionally, further research is needed to improve the solubility of this compound in water, which can increase its usefulness in lab experiments.

Synthesis Methods

The synthesis of 5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide involves the reaction of 5-amino-2-chlorobenzoic acid with butyryl chloride and furan-2-carbonyl chloride in the presence of a base. This reaction results in the formation of the target compound with a yield of around 60%.

Scientific Research Applications

5-bromo-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide has been used in various scientific research studies. It has been found to be a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in various cellular processes such as protein degradation, cell motility, and immune response. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

Molecular Formula

C15H14BrClN2O3

Molecular Weight

385.64 g/mol

IUPAC Name

5-bromo-N-[5-(butanoylamino)-2-chlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C15H14BrClN2O3/c1-2-3-14(20)18-9-4-5-10(17)11(8-9)19-15(21)12-6-7-13(16)22-12/h4-8H,2-3H2,1H3,(H,18,20)(H,19,21)

InChI Key

IPIQQTWBUMLHSQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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